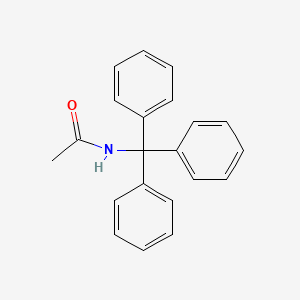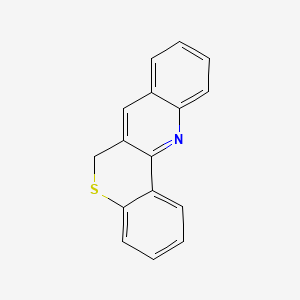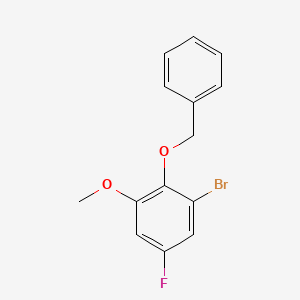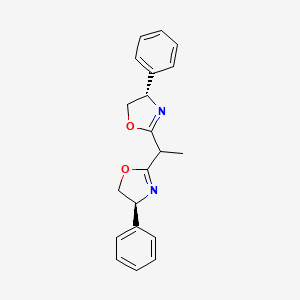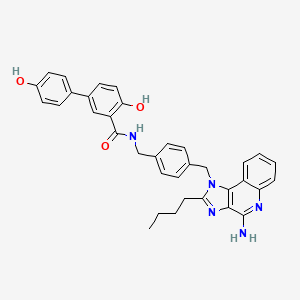
N-Fmoc-(betaS)-3-bromo-beta-hydroxy-L-Phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-(betaS)-3-bromo-beta-hydroxy-L-Phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom, and a hydroxyl group. This compound is primarily used in peptide synthesis and has significant applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(betaS)-3-bromo-beta-hydroxy-L-Phenylalanine typically involves several steps:
Protection of the amino group: The amino group of L-Phenylalanine is protected using the Fmoc group. This is achieved by reacting L-Phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Bromination: The protected amino acid is then subjected to bromination. This involves the introduction of a bromine atom at the beta position of the phenylalanine side chain. Common reagents for this step include N-bromosuccinimide (NBS) in the presence of a radical initiator.
Hydroxylation: The final step involves the introduction of a hydroxyl group at the beta position. This can be achieved through various methods, including the use of oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-(betaS)-3-bromo-beta-hydroxy-L-Phenylalanine undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions. Conditions often involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or osmium tetroxide are used for hydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and deprotected amino acids.
Aplicaciones Científicas De Investigación
N-Fmoc-(betaS)-3-bromo-beta-hydroxy-L-Phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins. The Fmoc group provides a temporary protection for the amino group, allowing for selective reactions at other sites.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its derivatives can act as enzyme inhibitors or substrates.
Industry: The compound is used in the production of peptide-based materials and hydrogels, which have applications in drug delivery and tissue engineering.
Mecanismo De Acción
The mechanism of action of N-Fmoc-(betaS)-3-bromo-beta-hydroxy-L-Phenylalanine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes by mimicking the natural substrate and binding to the active site.
Protein Interactions: It can interact with proteins, affecting their structure and function. This is particularly useful in the study of protein-protein interactions and signaling pathways.
Comparación Con Compuestos Similares
N-Fmoc-(betaS)-3-bromo-beta-hydroxy-L-Phenylalanine can be compared with other similar compounds:
N-Fmoc-3-bromo-L-Phenylalanine: Lacks the hydroxyl group, making it less versatile in certain reactions.
N-Fmoc-beta-hydroxy-L-Phenylalanine: Lacks the bromine atom, which limits its use in substitution reactions.
N-Fmoc-3-chloro-beta-hydroxy-L-Phenylalanine: Similar to the brominated compound but with different reactivity due to the presence of chlorine instead of bromine.
These comparisons highlight the unique features of this compound, particularly its dual functionality provided by the bromine and hydroxyl groups, which make it a valuable compound in various scientific applications.
Propiedades
Fórmula molecular |
C24H20BrNO5 |
|---|---|
Peso molecular |
482.3 g/mol |
Nombre IUPAC |
(2S,3S)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H20BrNO5/c25-15-7-5-6-14(12-15)22(27)21(23(28)29)26-24(30)31-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-22,27H,13H2,(H,26,30)(H,28,29)/t21-,22-/m0/s1 |
Clave InChI |
LTYPYDUGASQWMM-VXKWHMMOSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H]([C@H](C4=CC(=CC=C4)Br)O)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(C4=CC(=CC=C4)Br)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


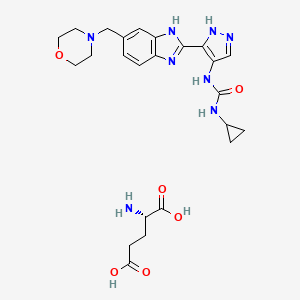
![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
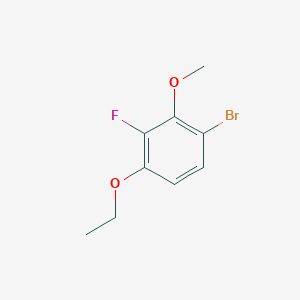
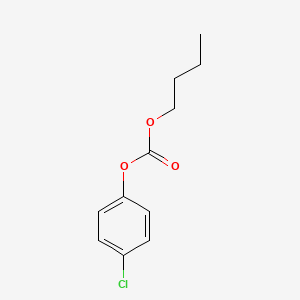
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)

![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
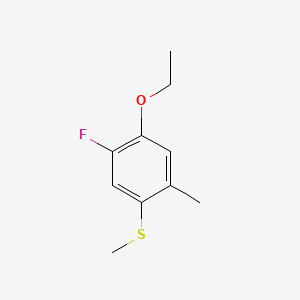
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)
